

Technical Guide: Solubility and Stability of 1H-Pyrazole-4-carboximidamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1H-Pyrazole-4-carboximidamide
CAS No.:	1447663-57-1
Cat. No.:	B2525916

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability mechanisms of **1H-Pyrazole-4-carboximidamide**. This molecule is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.

Critical Identity Warning: Researchers frequently confuse this target with the commercially ubiquitous reagent 1H-Pyrazole-1-carboximidamide hydrochloride (CAS: 4023-02-3), which is a guanylation agent. This guide focuses strictly on the C4-substituted isomer.

Part 1: Physicochemical Profile

Understanding the dual nature of the pyrazole ring and the amidine group is essential for predicting behavior in solution.

Structural Dynamics

The molecule consists of a pyrazole core substituted at the 4-position with a carboximidamide (amidine) group.

- Amidine Group (-C(=NH)NH₂): A strong base. In neutral aqueous solution, it exists predominantly as the protonated amidinium ion ().
- Pyrazole Ring: Amphoteric. The pyrrole-like nitrogen (-NH-) is weakly acidic (), while the pyridine-like nitrogen (=N-) is weakly basic ().

pKa and Salt Forms

The stability and solubility are dictated by the ionization state.

Form	Approximate pKa	Dominant Species at pH 7.0	Solubility Characteristics
Free Base	~11.5 (Amidine)	Protonated (Cationic)	Poor water solubility; soluble in DMSO/MeOH.
Hydrochloride Salt	N/A (Salt)	Fully Dissociated	High water solubility (>50 mg/mL).

“

Expert Insight: The free base is hygroscopic and readily absorbs atmospheric

to form carbonates. For all quantitative workflows (stock solutions, biological assays), use the Hydrochloride (HCl) salt (e.g., CAS 72974-65-7 or similar analogs) to ensure stoichiometric accuracy.

Part 2: Solubility Landscape

The solubility of **1H-Pyrazole-4-carboximidamide** is highly pH-dependent due to the basicity of the amidine moiety.

Solvent Compatibility Table

Solvent	Solubility (HCl Salt)	Solubility (Free Base)	Application Notes
Water (pH < 7)	High (>50 mg/mL)	Low	Preferred for stock solutions of the salt form.
PBS (pH 7.4)	High	Moderate	Good for biological assays; check for precipitation if pH > 10.
DMSO	High (>100 mg/mL)	High	Universal solvent for stock preparation.
Methanol/Ethanol	Moderate	High	Useful for intermediate processing/crystallization.
Dichloromethane	Negligible	Low	Used for extraction of the free base only at high pH.

pH-Dependent Solubility Protocol

To extract the free base from an aqueous solution of the HCl salt, the pH must be adjusted above the amidine

(>12).

Protocol:

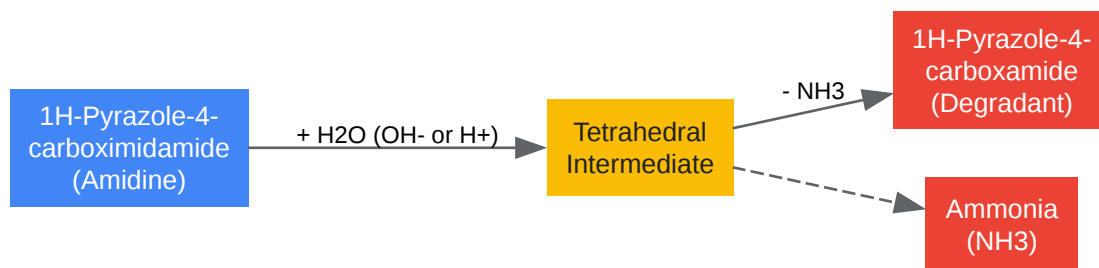
- Dissolve HCl salt in water.

- Slowly add 1M NaOH while monitoring pH.
- At pH > 12, the free base may precipitate or can be extracted into ethyl acetate/n-butanol.
- Caution: Prolonged exposure to high pH accelerates hydrolysis (see Section 3).

Part 3: Stability Mechanisms

The primary degradation pathway for **1H-Pyrazole-4-carboximidamide** is the hydrolysis of the amidine group to the primary amide (1H-Pyrazole-4-carboxamide) and ammonia. This reaction is catalyzed by both acid and base, but base-catalyzed hydrolysis is typically faster.

Degradation Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Hydrolysis pathway of the amidine moiety. The reaction is driven by pH extremes and elevated temperature.

Stability Factors

- pH Sensitivity:
 - Optimal Stability: pH 4.0 – 6.0 (Amidinium ion is resonance stabilized and resistant to nucleophilic attack).
 - High Risk:[1] pH > 10.0 (Hydroxide attack on the imine carbon).
- Temperature: Solid state is stable at room temperature if desiccated. Solutions degrade >5% after 24 hours at 37°C if pH is not controlled.

- **Cyclization Risk:** In the presence of 1,3-dicarbonyls (e.g., acetylacetone), the amidine will react to form pyrimidines. This is often the intended reaction but counts as "instability" if occurring unintentionally.

Part 4: Analytical Protocols

To validate the integrity of your material, rely on these self-validating protocols.

HPLC Method for Purity & Degradation

This method separates the Amidine (Starting Material) from the Amide (Hydrolysis Product).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
 - Note: TFA is required to ionize the basic amidine and prevent peak tailing.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 60% B over 15 minutes.
- Detection: UV at 230 nm (Pyrazole ring absorption).
- Expected Retention:
 - Amide (More polar): ~3-5 min.
 - Amidine (Basic, interacts with silanols): ~6-8 min.

Forced Degradation Workflow (Stress Testing)

Perform this to determine the specific shelf-life of your batch.

Stress Condition	Procedure	Acceptance Criteria
Acid Hydrolysis	0.1 N HCl, 60°C, 4 hours	< 5% degradation to Amide.
Base Hydrolysis	0.1 N NaOH, RT, 1 hour	Likely > 10% degradation (Rapid).
Oxidation	3% , RT, 2 hours	Monitor for N-oxide formation.
Thermal (Solid)	60°C, 7 days	< 1% degradation (Stable).

Part 5: Handling & Storage Recommendations

- Storage: Store the Hydrochloride salt at -20°C in a sealed container with desiccant. The free base is not recommended for long-term storage.
- Solution Prep: Prepare stock solutions in DMSO or Water (pH 5-6) immediately before use. Do not store aqueous solutions for >48 hours at room temperature.
- Safety: Amidines are irritants. Wear standard PPE. Ensure you are not using the 1-carboximidamide isomer if your synthesis targets the C4 position.

References

- Structure & Properties: PubChem. 1H-Pyrazole-4-carboxamide (Amide Analog & Structural Basis).[2][3] National Library of Medicine. [Link](#)
- Amidine Chemistry: Patai, S. The Chemistry of Amidines and Imidates. Wiley-Interscience. (General Reference for Amidine Hydrolysis Mechanisms).
- Synthetic Context: Dos Santos, M. S., et al. "Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives." [4] J. Braz. Chem. Soc., Vol. 22, No. 2, 2011. [4] [Link](#)
- Isomer Distinction: Sigma-Aldrich. 1H-Pyrazole-1-carboximidine hydrochloride (Common Reagent Distinction). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. organicchemistrydata.org \[organicchemistrydata.org\]](https://www.organicchemistrydata.org)
- [2. 3-\(difluoromethyl\)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | CID 46928351 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. Buy N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide \[smolecule.com\]](https://www.smolecule.com)
- [4. scielo.br \[scielo.br\]](https://www.scielo.br)
- To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 1H-Pyrazole-4-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2525916/docs#technical-guide-solubility-and-stability-of-1h-pyrazole-4-carboximidamide\]](https://www.benchchem.com/product/b2525916/docs#technical-guide-solubility-and-stability-of-1h-pyrazole-4-carboximidamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)